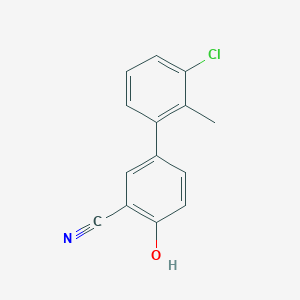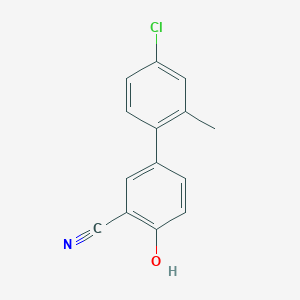
5-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% (5-Chloro-2-hydroxy-2-cyanophenol, 95%) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in the food and beverage industry. This compound has a melting point of 128-130°C and a boiling point of 243-244°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in acetone.
Scientific Research Applications
5-Chloro-2-hydroxy-2-cyanophenol, 95% has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in the food and beverage industry. It has been used in the synthesis of a variety of compounds, including some with potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-2-cyanophenol, 95% is not well understood. However, it is believed that the compound may act as an antioxidant, preventing the oxidation of other molecules. It may also act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-hydroxy-2-cyanophenol, 95% are not well understood. However, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Chloro-2-hydroxy-2-cyanophenol, 95% in lab experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in the presence of a catalyst such as aluminum chloride, or the reaction of 5-chloro-2-hydroxybenzoic acid with sodium cyanide in the presence of a catalyst such as sulfuric acid. The synthesized product is then purified by recrystallization or by distillation.
The main limitation of using 5-Chloro-2-hydroxy-2-cyanophenol, 95% in lab experiments is its low solubility in water. It is soluble in ethanol and methanol, but is only slightly soluble in acetone.
Future Directions
There are a number of potential future directions for research involving 5-Chloro-2-hydroxy-2-cyanophenol, 95%. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research into the synthesis of the compound, including the optimization of existing methods and the development of new methods, could be beneficial. Finally, research into the potential toxicity of the compound, as well as its environmental impact, could be beneficial.
Synthesis Methods
5-Chloro-2-hydroxy-2-cyanophenol, 95% can be synthesized using a variety of methods, including the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in the presence of a catalyst such as aluminum chloride, or the reaction of 5-chloro-2-hydroxybenzoic acid with sodium cyanide in the presence of a catalyst such as sulfuric acid. The synthesized product is then purified by recrystallization or by distillation.
properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKANIKUIFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684822 |
Source


|
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-19-7 |
Source


|
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














